molecular formula C8H9F3O3S B14407018 Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate CAS No. 82361-91-9

Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate

Cat. No.: B14407018
CAS No.: 82361-91-9
M. Wt: 242.22 g/mol
InChI Key: OWLCYYMXOGPJJF-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-2-en-2-yl trifluoromethanesulfonate is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate typically involves the reaction of Bicyclo[2.2.1]hept-2-ene with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs. Industrial production would also focus on ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles.

    Polymerization: The compound can undergo polymerization reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, addition products, and polymers. The exact nature of the products depends on the specific reagents and conditions used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Polymer Chemistry: The compound is used in the preparation of polymers with unique properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bicyclic structure also allows for unique reactivity patterns, particularly in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the trifluoromethanesulfonate group.

    Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane: Another bicyclic compound with a different functional group.

    Norbornene: A related bicyclic compound used in similar applications.

Uniqueness

Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-2-enyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3S/c9-8(10,11)15(12,13)14-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCYYMXOGPJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40838329
Record name Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40838329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82361-91-9
Record name Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40838329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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